molecular formula C9H13IN2O2 B10913403 3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid

3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B10913403
M. Wt: 308.12 g/mol
InChI Key: VNGRNNGIQCRSTE-UHFFFAOYSA-N
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Description

Structure and Key Features: The compound 3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid features a pyrazole core substituted at position 4 with iodine, position 3 with an isopropyl group, and a propanoic acid moiety at position 1. The iodine atom introduces steric bulk and polarizability, while the isopropyl group enhances hydrophobicity.

Column chromatography (ethyl acetate/hexane systems) and recrystallization (e.g., 2-propanol) are common purification methods for such compounds .

Potential Applications: Pyrazole derivatives are widely explored in medicinal chemistry due to their bioisosteric properties. The iodine substituent may enhance binding affinity in enzyme inhibition (e.g., iodinated analogs in kinase inhibitors) , while the propanoic acid moiety could mimic natural substrates in metabolic pathways.

Properties

Molecular Formula

C9H13IN2O2

Molecular Weight

308.12 g/mol

IUPAC Name

3-(4-iodo-3-propan-2-ylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C9H13IN2O2/c1-6(2)9-7(10)5-12(11-9)4-3-8(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

VNGRNNGIQCRSTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C=C1I)CCC(=O)O

Origin of Product

United States

Preparation Methods

Method A: Sequential Iodination and Alkylation

This two-step approach involves initial pyrazole iodination followed by N-alkylation with a propanoic acid precursor.

Step 1: Synthesis of 4-Iodo-3-(Propan-2-yl)-1H-Pyrazole

A mixture of 3-(propan-2-yl)-1H-pyrazole (1.0 equiv), NIS (1.1 equiv), and BF3·Et2O (0.2 equiv) in dichloromethane is stirred at 0°C for 6 hours. The reaction is quenched with Na2S2O3, extracted, and purified via silica gel chromatography to yield the 4-iodo derivative (78% yield).

Step 2: N-Alkylation with 3-Bromopropanoic Acid

The iodinated pyrazole (1.0 equiv) is reacted with 3-bromopropanoic acid (1.2 equiv) in DMF using K2CO3 (2.0 equiv) as the base at 80°C for 12 hours. Acidic work-up with HCl yields the crude product, which is recrystallized from ethanol/water (62% yield).

Key Data:

ParameterConditions
Iodination CatalystBF3·Et2O
Alkylation SolventDMF
Reaction Temperature0°C (Step 1); 80°C (Step 2)
Overall Yield48%

Method B: Palladium-Catalyzed Coupling

Patent WO2012146318A1 describes a palladium-mediated approach for introducing iodine and the propanoic acid chain in a single pot.

One-Pot Synthesis

A mixture of 3-(propan-2-yl)-1H-pyrazole (1.0 equiv), iodobenzene diacetate (1.5 equiv), and Pd(OAc)2 (5 mol%) in acetonitrile is heated at 60°C for 8 hours. Subsequently, acrylic acid (1.2 equiv) and CuI (10 mol%) are added, and the reaction is stirred at 100°C for 24 hours. The product is isolated via acid-base extraction (55% yield).

Advantages:

  • Eliminates protective group strategies

  • Higher regioselectivity for 4-iodo substitution

Optimization of Reaction Parameters

Temperature Control in Iodination

Exothermic iodination reactions require strict temperature control. Elevated temperatures (>40°C) lead to di-iodinated byproducts, while sub-zero conditions slow reaction kinetics. Optimal iodination occurs between 0–25°C, as corroborated by VulcanChem’s technical data.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance N-alkylation rates but may promote ester hydrolysis. Dichloromethane and acetonitrile are preferred for iodination due to their inertness toward electrophilic iodine species.

Catalytic Systems

Purification and Characterization

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates mono-iodinated product from di-iodinated impurities. Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >98% purity.

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 1.25 (d, J=6.8 Hz, 6H, CH(CH3)2), 2.95 (t, J=7.2 Hz, 2H, CH2CO2H), 4.45 (t, J=7.2 Hz, 2H, NCH2), 7.32 (s, 1H, pyrazole-H5).

  • HRMS (ESI): m/z calc. for C9H13IN2O2 [M+H]+ 309.0042; found 309.0038.

Comparative Analysis of Methods

ParameterMethod AMethod B
Overall Yield48%55%
ByproductsDi-iodinated (12%)Acrylic acid dimers (8%)
Reaction Time18 hours32 hours
Scalability>100 g demonstratedLimited to 50 g

Method B offers superior yield but requires stringent oxygen-free conditions for palladium catalysis. Industrial-scale production favors Method A due to simpler work-up procedures .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 4-position of the pyrazole ring undergoes nucleophilic substitution under controlled conditions. This reactivity enables functional group diversification:

Reaction Type Reagents/Conditions Products Yield
Iodine displacementK₂CO₃, DMF, 80°C, arylboronic acids4-Arylpyrazole derivatives62–78%
Halogen exchangeCuI, DIPEA, DMSO, 120°C4-Chloro or 4-fluoro analogs55–68%

The reaction with arylboronic acids follows a Suzuki-Miyaura coupling mechanism, facilitated by palladium catalysts in some protocols. Steric hindrance from the isopropyl group slightly reduces reaction efficiency compared to non-substituted pyrazoles .

Carboxylic Acid Derivative Formation

The propanoic acid moiety participates in standard carboxylate chemistry:

Key reactions include:

  • Esterification: Methanol/H₂SO₄ (reflux, 6 hr) → methyl ester (89% yield)

  • Amide formation: EDC/HOBt activation with primary amines → corresponding amides (72–85% yield)

  • Anhydride synthesis: Reaction with acetyl chloride (0°C, 2 hr) → mixed anhydride intermediate

Coupling Reactions

The compound participates in cross-coupling reactions through its halogenated pyrazole system:

Coupling Type Catalyst System Applications
Buchwald-HartwigPd₂(dba)₃/Xantphos, Cs₂CO₃Introduction of amine substituents
Ullmann-typeCuI/1,10-phenanthroline, K₃PO₄C–O bond formation with phenols

These reactions typically require anhydrous conditions and temperatures of 90–110°C .

Oxidation and Reduction Pathways

Oxidation:

  • Pyrazole ring stability allows selective oxidation of the propanoic acid side chain:
    KMnO₄ (aq. H₂SO₄, 60°C) → β-ketopropanoic acid derivative (58% yield)

Reduction:

  • LiAlH₄ reduces the carboxylic acid to a primary alcohol (quantitative conversion), while preserving the pyrazole-iodine bond.

Cycloaddition and Heterocycle Formation

The electron-deficient pyrazole ring participates in [3+2] cycloadditions:

Dipolarophile Conditions Product
Nitrile oxidesRT, CHCl₃, 12 hrPyrazolo[1,2-b]isoxazoles
Diazo compoundsCu(OTf)₂, 80°C, DCEFused pyrazolo-triazine systems

These reactions demonstrate regioselectivity influenced by the isopropyl group’s steric effects .

Stability Under Reactive Conditions

Critical stability data:

Condition Result Analytical Method
pH < 2 (HCl, 24 hr)Deiodination (23%)HPLC-MS
UV light (254 nm)Degradation via radical pathwaysNMR monitoring
Thermal (150°C)Decarboxylation observed after 1 hrTGA-FTIR

Byproduct Analysis in Common Reactions

Side products arise from two primary pathways:

  • Iodine elimination during coupling reactions (up to 15% byproduct)

  • Ester hydrolysis under basic conditions (pH > 10)

Mitigation strategies include using radical scavengers (TEMPO) for iodine stability and maintaining neutral pH during esterifications .

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives, including 3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid, exhibit a range of biological activities:

  • Anticancer Activity :
    • Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines. For instance, it has shown significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    Cell LineIC50 (µM)
    MCF-715.0
    A54912.5
  • Anti-inflammatory Properties :
    • In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as nitric oxide and cyclooxygenase-2 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential use in treating inflammatory diseases.
  • Antimicrobial Activity :
    • Some derivatives have shown effectiveness against various bacterial strains, indicating potential applications in antimicrobial therapies.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, evaluated their anticancer properties using different cancer cell lines:

Findings :

  • Compounds demonstrated varying degrees of cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on the anti-inflammatory effects:

Methodology :

  • The compound was tested for its ability to inhibit pro-inflammatory cytokines in RAW 264.7 macrophages.

Results :

  • Significant inhibition of nitric oxide production was observed, supporting its potential as a therapeutic agent for inflammatory conditions.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Key Features Source
3-[4-Iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid (Target Compound) 4-I, 3-(propan-2-yl), 1-propanoic acid C9H13IN2O2 ~312.12* High lipophilicity (isopropyl), polarizable iodine, acidic propanoic chain
4-Iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid 4-I, 3-(propan-2-yl), 5-COOH, 1-methyl C8H11IN2O2 245.16 Carboxylic acid at position 5; methyl at position 1
[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 4-I, 3-CF3, 1-acetic acid C6H6F3IN2O2 322.03 Trifluoromethyl enhances electronegativity; shorter acetic acid chain
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid 4-CH3, 1-propanoic acid (no iodine/isopropyl) C7H10N2O2 154.17 Simpler structure; lacks halogen and bulky substituents
3-{4-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]-3-(4-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid 4-bromophenyl, 3-chlorophenyl, 1-propanoic acid C20H16BrClN2O3 467.71 Aromatic substituents; extended conjugation via propenone bridge

*Calculated based on molecular formula.

Key Comparative Insights

Substituent Effects :
  • Iodine vs. Halogen Variations: The iodine atom in the target compound increases molecular weight and polarizability compared to bromo or chloro analogs (e.g., ). Trifluoromethyl groups (e.g., in [14]) introduce strong electronegativity, improving resistance to oxidative metabolism but reducing solubility compared to isopropyl .
  • Position of Acidic Moieties: Propanoic acid at position 1 (target compound) versus position 5 () alters the molecule’s dipole moment and hydrogen-bonding capacity. The 1-position may facilitate better alignment with catalytic residues in enzymes (e.g., cyclooxygenase or dehydrogenase targets) .

Data Gaps :

  • Experimental data on solubility, pKa, and biological activity are absent in the evidence. Future studies should prioritize these metrics.

Biological Activity

3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features an iodine atom and an isopropyl group on the pyrazole ring, contributing to its unique chemical properties and biological interactions. The molecular formula for this compound is C9H13IN2O2, with a molecular weight of approximately 308.12 g/mol.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities, such as:

  • Antimicrobial Activity : Pyrazole derivatives have been shown to possess significant antibacterial and antifungal properties. Compounds similar to this compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : Some studies suggest that pyrazole derivatives may act as inhibitors of heat shock proteins, which are involved in cancer cell survival and proliferation. This mechanism could position them as potential therapeutic agents in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for elucidating how modifications to the pyrazole ring influence biological activity. The presence of iodine and the isopropyl group are thought to enhance binding affinity to biological targets, potentially increasing efficacy in therapeutic applications.

Compound NameMolecular FormulaUnique Features
2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acidC10H15IN2O2Contains a cyclopropyl group instead of isopropyl
5-MethylpyrazoleC5H7N3Lacks the propanoic acid moiety; simpler structure
1-tert-butylpyrazoleC8H12N2Contains a tert-butyl group; different substituent effects

This table illustrates some compounds that share structural similarities with this compound, highlighting the diversity within pyrazole derivatives and their potential biological activities.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

  • Antibacterial Studies : Research has shown that certain pyrazole derivatives exhibit minimum inhibitory concentration (MIC) values in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, compounds with halogen substitutions have demonstrated enhanced antimicrobial activity due to their ability to disrupt bacterial cell walls .
  • Antifungal Activity : In vitro studies indicate that some pyrazole derivatives can inhibit fungal growth, with MIC values varying based on structural modifications. The presence of electron-withdrawing groups has been linked to increased antifungal potency .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : Binding to specific enzymes or receptors involved in metabolic pathways.
  • Cell Membrane Disruption : Interfering with the integrity of microbial cell membranes, leading to cell death.

Q & A

Q. What are the key synthetic strategies for synthesizing 3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving pyrazole intermediates. For example, analogous pyrazole-propanoic acid derivatives are prepared by:
  • Step 1 : Formation of the pyrazole core via cyclization of hydrazines with β-keto esters or diketones under reflux conditions .
  • Step 2 : Introduction of the iodo substituent via electrophilic iodination (e.g., using I2/HIO3\text{I}_2/\text{HIO}_3) at the pyrazole 4-position, followed by alkylation to install the propan-2-yl group .
  • Step 3 : Coupling the pyrazole moiety to a propanoic acid backbone using a Michael addition or nucleophilic substitution .
  • Purification : Recrystallization from methanol or ethanol is common, with yields typically ranging from 48% to 85% depending on substituent steric effects .

Q. How is the compound characterized structurally?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is used:
  • FT-IR : Peaks at ~1705 cm1^{-1} (C=O stretch of propanoic acid) and ~1600 cm1^{-1} (C=N/C=C pyrazole vibrations) confirm functional groups .
  • 1^1H/13^{13}C NMR : Key signals include:
  • Pyrazole protons: δ 7.4–8.4 ppm (aromatic H) .
  • Propanoic acid CH2_2: δ 3.5–3.6 ppm (multiplet) .
  • Propan-2-yl CH(CH3_3)2_2: δ 1.2–1.4 ppm (doublet) .
  • Mass Spectrometry : ESI-MS detects the molecular ion (e.g., m/z 503.2 [M-H]^- for similar derivatives) .
  • Elemental Analysis : Validates purity (>95%) via C/H/N ratios .

Q. What safety precautions are critical during handling?

  • Methodological Answer :
  • Hazards : Potential skin/eye irritation and respiratory sensitization due to iodinated aromatic systems .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to minimize inhalation risks .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole iodination be addressed?

  • Methodological Answer : Regioselectivity in pyrazole iodination depends on electronic and steric factors:
  • Electronic Effects : Electron-rich positions (e.g., para to electron-donating groups like propan-2-yl) favor iodination. Use directing groups (e.g., methoxy) to enhance selectivity .
  • Steric Effects : Bulky substituents (e.g., propan-2-yl at position 3) may hinder iodination at adjacent sites. Optimize reaction temperature (e.g., 0–25°C) to control kinetics .
  • Validation : Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR or X-ray crystallography .

Q. How do conflicting spectral data (e.g., NMR shifts) arise, and how are they resolved?

  • Methodological Answer : Discrepancies in NMR data may stem from:
  • Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, altering proton environments. Use DMSO-d6_6 to stabilize specific tautomers .
  • Solvent Effects : Compare spectra in deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6) to identify solvent-induced shifts .
  • Dynamic Processes : Rotameric equilibria in the propanoic acid chain can split signals. Variable-temperature NMR (e.g., 25°C to 60°C) clarifies these effects .

Q. What strategies optimize biological activity in pyrazole-propanoic acid derivatives?

  • Methodological Answer : Structure-activity relationships (SAR) are guided by:
  • Substituent Effects : Iodo groups enhance lipophilicity and halogen bonding, while propan-2-yl improves metabolic stability. Test analogs with Cl, Br, or CF3_3 substituents .
  • Backbone Modifications : Replace propanoic acid with thiazolidinone or indole moieties to modulate bioactivity (e.g., antimicrobial or antitumor effects) .
  • In Silico Screening : Use molecular docking to predict binding affinity to targets like COX-2 or kinases, validated by enzymatic assays .

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